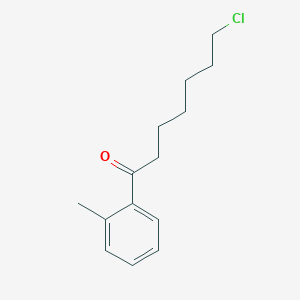

7-Chloro-1-(2-methylphenyl)-1-oxoheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-(2-methylphenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO/c1-12-8-5-6-9-13(12)14(16)10-4-2-3-7-11-15/h5-6,8-9H,2-4,7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQHEYKHKKBLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642365 | |

| Record name | 7-Chloro-1-(2-methylphenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-17-6 | |

| Record name | 7-Chloro-1-(2-methylphenyl)-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-(2-methylphenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation of the Acylium Ion:

The first step involves the reaction between the acylating agent, 7-chloroheptanoyl chloride, and the Lewis acid catalyst (e.g., AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. This results in the formation of a resonance-stabilized acylium ion, which is a potent electrophile. organic-chemistry.org

Electrophilic Attack and Formation of the Sigma Complex:

The electron-rich π system of the o-xylene (B151617) ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. organic-chemistry.org

The position of the electrophilic attack on the o-xylene ring is directed by the two methyl groups. Methyl groups are activating and ortho-, para-directing. In the case of o-xylene, the incoming acyl group will preferentially add to the positions ortho or para to one of the methyl groups. Steric hindrance from the existing methyl groups will play a significant role in determining the final regioselectivity, often favoring the less sterically hindered positions.

Deprotonation and Restoration of Aromaticity:

Spectroscopic Techniques for Structural Elucidation

The structural confirmation of this compound would typically rely on a combination of spectroscopic methods. Each technique provides unique information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms in a molecule. For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. Similarly, ¹³C NMR would provide information on the carbon skeleton of the molecule. Without experimental data, a theoretical discussion of expected chemical shifts and coupling constants cannot be accurately presented.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone, the C-Cl bond, and the aromatic ring. The precise wavenumbers of these vibrations are specific to the molecule and are not available in the literature.

Mass Spectrometry (MS, LC-MS, GC-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular formula, as well as fragment ions resulting from the cleavage of specific bonds. This data is crucial for confirming the compound's identity but is not publicly documented.

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in various samples. The development of robust chromatographic methods is a critical aspect of its analysis.

High-Performance Liquid Chromatography (HPLC) Development for Ketones

HPLC is a versatile technique for the analysis of non-volatile or thermally unstable compounds like ketones. A validated HPLC method for this compound would involve the optimization of parameters such as the stationary phase, mobile phase composition, flow rate, and detector wavelength. No such method development has been reported in the available scientific literature.

Gas Chromatography (GC) for Volatile Chlorinated Organic Compounds

Given its potential volatility, gas chromatography could also be a suitable technique for the analysis of this compound. The development of a GC method would require the selection of an appropriate column, temperature programming, and detector. As with other analytical methods, specific GC conditions for this compound have not been published.

Principles of Analytical Quality by Design (QbD) in Method Validation

Analytical Quality by Design (AQbD) represents a systematic and science-based approach to the development and validation of analytical methods. chromatographyonline.comresearchgate.netajpaonline.com This paradigm shifts from a traditional, checklist-based validation to a proactive lifecycle approach, ensuring that the method is well-understood, robust, and consistently fit for its intended purpose. researchgate.nettandfonline.com The core of AQbD is to build quality into the analytical method from the outset, rather than relying on testing to ensure quality. tandfonline.com

The process begins with defining the Analytical Target Profile (ATP) . The ATP is a prospective summary of the performance requirements for the analytical method, stipulating what needs to be measured and the necessary quality of those measurements. tandfonline.com This includes aspects like the target analyte, matrix, and required levels of accuracy, precision, and sensitivity.

Following the definition of the ATP, a crucial step is the identification of Critical Quality Attributes (CQAs) of the analytical method. These are the performance characteristics that must be within certain limits to ensure the desired quality of results. For the analysis of a halogenated oxoheptane like this compound, CQAs could include peak resolution, signal-to-noise ratio, and selectivity.

A key element of AQbD is Quality Risk Management (QRM) . This involves identifying and assessing potential variables in the analytical procedure that could impact the CQAs. researchgate.netajpaonline.com For a chromatographic method, these variables, or Critical Method Parameters (CMPs), could include mobile phase composition, column temperature, flow rate, and detector settings. Risk assessment tools, such as Failure Mode and Effects Analysis (FMEA) or fishbone diagrams, are used to prioritize these parameters for further investigation.

Systematic Design of Experiments (DoE) is then employed to study the effects of the identified CMPs on the method's CQAs. tandfonline.com This multivariate approach allows for the simultaneous investigation of multiple parameters and their interactions, leading to a comprehensive understanding of the method's behavior. The knowledge gained from these experiments is used to establish a Method Operable Design Region (MODR) , which is a multidimensional space of experimental conditions within which the method is proven to deliver results of acceptable quality. researchgate.net

Finally, a Control Strategy is developed to ensure the method consistently operates within the MODR during routine use. This includes setting appropriate system suitability tests and defining operational limits for the critical parameters. The AQbD lifecycle does not end with method implementation; it involves Continuous Method Verification to ensure the method remains fit for purpose throughout its lifespan. chromatographyonline.com

Table 1: Key Principles of Analytical Quality by Design (AQbD)

| Principle | Objective |

| Analytical Target Profile (ATP) | To prospectively define the performance requirements of the analytical method. |

| Critical Quality Attributes (CQAs) | To identify the key method performance characteristics that ensure data quality. |

| Quality Risk Management (QRM) | To identify and assess variables that could impact method performance. |

| Design of Experiments (DoE) | To systematically study the effects of method parameters on CQAs. |

| Method Operable Design Region (MODR) | To establish a robust operating space where the method consistently meets its objectives. |

| Control Strategy & Continuous Verification | To ensure ongoing method performance and fitness for purpose throughout its lifecycle. |

Challenges and Innovations in the Analysis of Halogenated Ketones

The analysis of halogenated ketones, a class that includes this compound, presents a unique set of analytical challenges owing to their chemical properties and their presence in complex matrices. chromatographyonline.comresearchgate.net However, significant innovations in analytical chemistry are providing powerful tools to overcome these hurdles. technologynetworks.comchromatographyonline.com

Challenges:

A primary challenge is the potential for coelution of the target analyte with other halogenated organic compounds (HOCs) or matrix components. chromatographyonline.com The vast number of HOCs and their isomers can make chromatographic separation difficult on a single column. chromatographyonline.com Furthermore, the analysis of these compounds in environmental or biological samples is often hampered by matrix effects , where other substances in the sample interfere with the detection and quantification of the analyte. drawellanalytical.com

The persistent and bioaccumulative nature of many HOCs means they are often found at trace levels, demanding highly sensitive analytical methods. nih.gov Sample preparation is another critical challenge; it must efficiently extract and concentrate the analyte from the sample matrix while removing interfering substances, a process that can be complex and time-consuming. researchgate.netorganomation.com For multifunctional ketones, derivatization of other functional groups may require prior protection of the ketone group to minimize the formation of byproducts that can complicate chromatographic analysis. researchgate.net

Innovations:

To address these challenges, significant advancements have been made, particularly in sample preparation and instrumentation. Modern sample preparation techniques such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction offer solvent-free or reduced-solvent alternatives to traditional liquid-liquid extraction, providing high enrichment factors and minimizing sample contamination. researchgate.net

The most impactful innovations have been in the realm of hyphenated analytical techniques , which couple the separation power of chromatography with the identification capabilities of spectroscopy. nih.govresearchgate.netGas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile halogenated compounds. ajpaonline.comresearchgate.net Recent advancements in this area include:

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers provide high mass accuracy, enabling precise compound identification and differentiation from matrix interferences. drawellanalytical.com

Tandem Mass Spectrometry (MS/MS): Triple quadrupole mass spectrometers offer exceptional selectivity and sensitivity by monitoring specific fragmentation transitions of the analyte, effectively filtering out background noise. chromatographyonline.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique provides a significant increase in separation power compared to single-column GC, which is particularly useful for resolving complex mixtures of isomers and congeners in challenging samples. researchgate.net

Another area of innovation is the development of greener analytical methods. This includes the use of alternative solvents and reagents to reduce the environmental impact of the analysis, aligning with the principles of green chemistry. tandfonline.com Techniques like combustion ion chromatography (CIC) have also emerged for the automated analysis of total halogens in diverse and difficult sample matrices. youtube.com

Table 2: Analytical Challenges and Innovative Solutions for Halogenated Ketones

| Challenge | Innovative Analytical Solution(s) |

| Coelution and Isomer Separation | Comprehensive Two-Dimensional Gas Chromatography (GCxGC) |

| Matrix Interference | High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS) |

| Low Concentration Levels | Advanced sample preparation (e.g., SPME), High-sensitivity detectors (e.g., MS/MS) |

| Complex Sample Preparation | Solid-Phase Microextraction (SPME), Dispersive Liquid-Liquid Microextraction (DLLME) |

| Environmental Impact of Methods | Green chemistry approaches, reduced solvent consumption techniques |

Computational Chemistry and Theoretical Modeling of 7 Chloro 1 2 Methylphenyl 1 Oxoheptane

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electron distribution and geometric parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing the different spatial arrangements of atoms (conformers) and predicting the chemical reactivity of molecules. eurjchem.com

Conformational Analysis: A molecule like 7-Chloro-1-(2-methylphenyl)-1-oxoheptane can exist in various conformations due to the rotational freedom around its single bonds. DFT calculations can be employed to identify the most stable conformers by optimizing the geometry and calculating their relative energies. researchgate.netresearchgate.net For instance, a theoretical DFT study on other flexible molecules has successfully identified multiple conformers and determined their relative stability. eurjchem.com A similar approach for this compound would involve systematically rotating the dihedral angles of the heptane (B126788) chain and the bond connecting the phenyl ring to the carbonyl group to locate all energy minima on the potential energy surface.

Illustrative DFT Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-C) |

|---|---|---|

| A | 0.00 | 178.5° |

| B | 1.25 | -65.2° |

| C | 1.89 | 63.8° |

Note: This data is illustrative and represents the type of results that would be obtained from a DFT conformational analysis.

Reactivity Prediction: DFT is also instrumental in predicting a molecule's reactivity through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. researchgate.net For this compound, DFT calculations would map the distribution of these orbitals, identifying the most likely sites for nucleophilic and electrophilic attack.

Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -0.21 |

| HOMO-LUMO Gap | 6.33 |

Note: This data is illustrative and represents the type of results that would be obtained from a DFT reactivity analysis.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red and yellow areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions) and are prone to nucleophilic attack. researchgate.netpreprints.org

For this compound, an MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for electrophilic interaction. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms of the methyl group and the heptane chain, indicating potential sites for nucleophilic interaction. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of conformational flexibility and structural transitions. nih.gov

In Silico Approaches for Predicting Molecular Interactions and Properties

In silico methods encompass a range of computational techniques used to predict the properties and interactions of molecules. These approaches are crucial in fields like drug discovery and materials science for screening large numbers of compounds and predicting their behavior. nih.govnih.gov

For this compound, in silico tools could be used to predict a variety of properties, such as its solubility, lipophilicity (logP), and potential to bind to biological targets. nih.gov Molecular docking, a key in silico technique, could be employed to predict how this compound might interact with the active site of a protein. nih.gov This involves computationally placing the molecule into the binding site of a receptor and scoring the interaction to estimate the binding affinity.

Illustrative Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | 252.77 g/mol |

| logP | 4.8 |

| Topological Polar Surface Area | 17.07 Ų |

| Number of Rotatable Bonds | 7 |

Note: This data is illustrative and represents the type of results that would be obtained from in silico property prediction tools.

Structure Activity Relationship Sar Studies and Molecular Design of Halogenated Aryl Alkyl Ketones

Principles of Structure-Activity Relationships in Halogenated Organic Scaffolds

The inclusion of halogens in organic molecules is a common strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties. Halogenated organic scaffolds, including aryl alkyl ketones, are studied to understand how the presence, number, and position of halogen atoms affect a molecule's interaction with biological targets.

Key principles of SAR in these scaffolds include:

Electronic Effects : Halogens are electronegative atoms that can significantly alter the electron distribution within a molecule. This can influence the acidity or basicity of nearby functional groups and affect the molecule's ability to participate in hydrogen bonding or other electrostatic interactions.

Lipophilicity : Halogenation generally increases the lipophilicity (fat-solubility) of a molecule. This property is crucial for its ability to cross cell membranes and can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Halogen Bonding : Heavier halogens like chlorine, bromine, and iodine can participate in a specific type of non-covalent interaction known as a halogen bond. This occurs when an electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic (electron-rich) atom, such as oxygen or nitrogen, in a biological target. The strength of this bond increases with the size of the halogen. nih.gov

These principles are systematically investigated by synthesizing and testing a series of analogs where the halogen substituent is varied or moved to different positions on the aromatic ring. The resulting data helps to build a comprehensive understanding of the SAR for a particular class of compounds.

Influence of the Chloro Substituent on Molecular Recognition and Reactivity

In the specific case of 7-Chloro-1-(2-methylphenyl)-1-oxoheptane, the chloro substituent on the heptane (B126788) chain is expected to have a profound impact on its molecular recognition and reactivity.

Molecular Recognition : The chlorine atom can influence how the molecule fits into a binding pocket of a protein or other biological target. Its size and electronegativity can lead to specific interactions that either enhance or diminish binding affinity. For instance, the chloro group can engage in favorable van der Waals contacts or participate in halogen bonding with suitable acceptor groups in the binding site. nih.gov The position of the chloro group at the 7-position of the heptane chain places it at a distance from the aryl ketone moiety, suggesting it might interact with a distinct sub-pocket of a potential binding site.

The table below illustrates the potential influence of different halogen substituents on key molecular properties relevant to drug design.

| Halogen Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Potential for Halogen Bonding | Impact on Lipophilicity |

| Fluorine (F) | 1.47 | 3.98 | Weak | Moderate Increase |

| Chlorine (Cl) | 1.75 | 3.16 | Moderate | Significant Increase |

| Bromine (Br) | 1.85 | 2.96 | Strong | High Increase |

| Iodine (I) | 1.98 | 2.66 | Very Strong | Very High Increase |

This table presents generalized data to illustrate the comparative effects of different halogens.

Impact of Aryl and Alkyl Moieties on Conformational Preferences and Molecular Interactions

The aryl and alkyl components of this compound are critical in defining its three-dimensional shape and its potential interactions with biological targets.

Aryl Moiety : The 2-methylphenyl group introduces both aromatic and steric features. The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding site. nih.gov The methyl group at the ortho position introduces a steric constraint that influences the rotational freedom around the bond connecting the phenyl ring and the carbonyl group. This can lock the molecule into a specific conformation that may be more or less favorable for binding. The presence of both an aromatic ring and an alkyl group can lead to distinct electronic and steric effects that influence the molecule's reactivity and physical properties. fiveable.me

Alkyl Moiety : The heptanoyl chain provides a flexible, lipophilic segment to the molecule. Alkyl groups are fundamental in drug design as they influence properties like solubility, stability, and interaction with biological targets. The length and flexibility of the heptane chain allow it to adopt various conformations to fit into hydrophobic pockets of a receptor. nih.gov The incorporation of alkyl groups in drug molecules can significantly impact their solubility, stability, and interaction with biological targets. Due to their hydrophobic nature, alkyl groups often enhance membrane permeability, improving drug absorption and distribution.

Rational Design Strategies for Modulating Molecular Properties through Structural Modifications

Rational drug design aims to develop new molecules with improved properties based on a thorough understanding of their SAR. For compounds like this compound, several strategies can be employed.

Structural modifications could include:

Varying the position of the chloro substituent on the alkyl chain.

Replacing the chloro group with other halogens to modulate halogen bonding potential and lipophilicity.

Altering the length of the alkyl chain to optimize hydrophobic interactions.

Modifying the substitution pattern on the aryl ring to fine-tune steric and electronic properties.

These modifications are guided by computational and experimental techniques to predict and evaluate their impact on the molecule's activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org For halogenated compounds, QSAR models can be developed to predict the activity of new analogs before they are synthesized. nih.govnih.gov

The process involves:

Data Collection : Assembling a dataset of structurally related compounds with their experimentally determined biological activities.

Descriptor Calculation : Calculating various molecular descriptors for each compound that quantify their structural, physicochemical, and electronic properties.

Model Building : Using statistical methods to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation : Testing the predictive power of the model using an external set of compounds not used in the model development.

QSAR studies on halogenated compounds have highlighted the importance of descriptors related to molecular size, lipophilicity, and electronic properties in determining their biological activity. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a biological target. mdpi.com This technique is instrumental in understanding the specific interactions between a ligand, such as this compound, and its receptor at the atomic level.

The molecular docking process involves:

Target Preparation : Obtaining the three-dimensional structure of the biological target, typically a protein, from experimental data (e.g., X-ray crystallography or NMR spectroscopy).

Ligand Preparation : Generating a low-energy three-dimensional conformation of the ligand.

Docking Simulation : Placing the ligand in the binding site of the target and exploring different orientations and conformations to find the most stable binding mode.

Scoring and Analysis : Using a scoring function to estimate the binding affinity for each pose and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) that stabilize the ligand-receptor complex.

Molecular docking studies can reveal how the chloro substituent, the 2-methylphenyl group, and the heptanoyl chain of this compound contribute to its binding affinity and selectivity. nih.govmdpi.com This information is invaluable for the rational design of new analogs with improved potency and a better side-effect profile.

Future Research Directions and Academic Significance of 7 Chloro 1 2 Methylphenyl 1 Oxoheptane

Role as Versatile Precursors in Advanced Organic Synthesis

The academic significance of 7-Chloro-1-(2-methylphenyl)-1-oxoheptane is profoundly rooted in its potential as a versatile precursor for constructing more complex molecular architectures. The two primary functional groups—the terminal chloride and the aryl ketone—can be manipulated independently or concertedly to achieve a wide range of chemical transformations.

The long chloroheptyl chain serves as a valuable handle for introducing various functionalities through nucleophilic substitution reactions. This allows for the attachment of azides, cyanides, amines, thiols, and other nucleophiles, thereby creating a diverse library of derivatives from a single starting material. Simultaneously, the ketone group can undergo a plethora of reactions, including reductions to alcohols, reductive aminations to form new C-N bonds, or additions of organometallic reagents to generate tertiary alcohols. This dual reactivity makes it a powerful building block for synthesizing complex target molecules, potentially including novel pharmaceutical scaffolds and materials.

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| Terminal Chloride | Nucleophilic Substitution | Sodium Azide (NaN₃) | 7-Azido-1-(2-methylphenyl)-1-oxoheptane |

| Nucleophilic Substitution | Potassium Cyanide (KCN) | 8-(2-methylphenyl)-8-oxooctanenitrile | |

| Finkelstein Reaction | Sodium Iodide (NaI) | 7-Iodo-1-(2-methylphenyl)-1-oxoheptane | |

| Aryl Ketone | Reduction | Sodium Borohydride (NaBH₄) | 7-Chloro-1-(2-methylphenyl)heptan-1-ol |

| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | 8-Chloro-2-(2-methylphenyl)octan-2-ol | |

| Wittig Reaction | Methyltriphenylphosphonium Bromide | 7-Chloro-1-(2-methylphenyl)-1-methyleneheptane |

Exploration of Novel Reaction Pathways and Transformations

Future research is poised to explore novel reaction pathways that capitalize on the compound's unique structure. A particularly promising area is the investigation of intramolecular reactions. Under suitable conditions, the chloroalkyl chain could undergo a Friedel-Crafts-type intramolecular cyclization onto the o-tolyl ring, leading to the formation of novel polycyclic aromatic systems. The specific substitution pattern and the length of the seven-carbon tether are critical factors that would dictate the regioselectivity and feasibility of such cyclizations.

Furthermore, the compound is an ideal substrate for transition-metal-catalyzed cross-coupling reactions. researchgate.net The aryl ketone moiety can direct C-H activation at the ortho-position of the methyl group, while the terminal chloride can participate in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The interplay between these two reactive sites could be harnessed to develop one-pot, multi-component reactions, affording complex products with high efficiency and atom economy. Research into palladium-catalyzed processes that achieve C-C bond cleavage could also lead to the homologation of the aryl ketone into long-chain aldehydes or other ketones. nih.gov

Development of Sustainable Synthetic Methodologies

A key direction for future research involves the development of environmentally benign and sustainable methods for both the synthesis and transformation of this compound. Traditional synthetic routes often rely on harsh reagents and volatile organic solvents. Modern approaches would focus on minimizing waste and energy consumption.

This includes the exploration of green halogenation techniques, potentially using ionic liquids as recyclable reaction media to improve efficiency and simplify product work-up. mdpi.com Catalytic methods, such as those employing iodine or graphene oxide, present sustainable alternatives to stoichiometric reagents for certain transformations. mdpi.com Moreover, the use of energy-efficient technologies like microwave-assisted synthesis could significantly shorten reaction times and reduce the environmental footprint of synthetic procedures. mdpi.com A comparative analysis highlights the potential improvements offered by sustainable approaches.

| Synthesis Aspect | Traditional Methodology | Sustainable Alternative | Key Benefits |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Ionic Liquids, Water, or Solvent-Free Conditions | Reduced toxicity, recyclability, lower environmental impact. mdpi.com |

| Catalysis | Stoichiometric Lewis Acids (e.g., AlCl₃) | Recyclable Heterogeneous Catalysts, Organocatalysts | Reduced metal waste, easier separation, milder conditions. |

| Energy Input | Conventional Thermal Heating | Microwave Irradiation, Photochemistry | Faster reaction rates, lower energy consumption, improved yields. mdpi.com |

| Reagents | Harsh Oxidants/Reductants | Biocatalytic transformations, catalytic hydrogenations | High selectivity, biodegradable catalysts, safer processes. |

Integration of Advanced Analytical and Computational Techniques

The structural complexity and reactivity of this compound make it an excellent candidate for investigation using advanced analytical and computational tools. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for unambiguously characterizing its structure and that of its derivatives. Future studies could employ 2D-NMR techniques (COSY, HSQC, HMBC) to elucidate the precise connectivity and spatial relationships within complex products derived from this precursor.

In parallel, computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the compound's electronic structure, reactivity, and potential reaction mechanisms. Computational modeling can be used to:

Predict the most likely sites for nucleophilic or electrophilic attack.

Calculate the activation energies for different reaction pathways, such as intramolecular cyclization versus intermolecular substitution.

Simulate spectroscopic data (NMR, IR) to aid in the identification of reaction intermediates and products.

Understand the role of catalysts in promoting specific transformations.

The synergy between advanced experimental analysis and high-level computational modeling will be crucial for unlocking the full synthetic potential of this compound and rationally designing novel, efficient chemical transformations.

Q & A

Q. What are the standard synthetic routes for 7-Chloro-1-(2-methylphenyl)-1-oxoheptane, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 2-methyltoluene with a chlorinated acyl chloride, followed by purification via column chromatography. Optimization includes adjusting reaction temperature (e.g., 0–5°C for electrophilic substitution), stoichiometry of Lewis acid catalysts (e.g., AlCl₃), and solvent polarity to minimize side products like over-chlorinated derivatives. Yield improvements may require iterative testing of reaction times and quenching methods to prevent hydrolysis of intermediates .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm the chloro-substituted heptane chain and aromatic substitution pattern.

- IR spectroscopy to identify carbonyl (C=O) and C-Cl stretching vibrations.

- Mass spectrometry (HRMS) for molecular weight validation.

- Thermogravimetric analysis (TGA) to assess thermal stability, critical for storage and handling protocols .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation.

- Store in airtight containers away from oxidizing agents to prevent decomposition.

- Implement spill containment measures (e.g., inert adsorbents) and disposal via halogenated waste streams compliant with ZDHC MRSL guidelines. Review SDS documentation for supplier-specific hazards .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electrophilic sites on the carbonyl group and chloroalkane chain. For example:

- Calculate Fukui indices to identify regions prone to nucleophilic attack.

- Simulate transition states for SN2 reactions with nucleophiles (e.g., hydroxide ions).

- Compare activation energies of competing pathways to prioritize experimental conditions. Validate predictions using kinetic studies (e.g., varying nucleophile concentration) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities. Mitigation strategies include:

- HPLC purity validation (>98%) to exclude confounding byproducts.

- Standardized bioassays (e.g., enzyme inhibition studies under controlled buffer systems).

- Meta-analysis of existing data to identify trends across studies, adjusting for variables like cell line specificity or metabolite interference .

Q. What strategies enable the development of a green synthesis protocol for this compound?

- Methodological Answer :

- Replace traditional solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Use recyclable catalysts (e.g., immobilized Lewis acids) to reduce waste.

- Optimize atom economy by minimizing protecting groups in multi-step syntheses.

- Conduct Life Cycle Assessment (LCA) to quantify environmental impact reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.